(25S)-5alpha-Spirostan-3-one
Description
Classification and Chemical Nomenclature within Steroidal Compounds
(25S)-5alpha-Spirostan-3-one belongs to the large and diverse class of steroids. Its core structure is the gonane (B1236691) (perhydrocyclopentanophenanthrene) nucleus, which is characteristic of all steroids. More specifically, it is classified as a sapogenin, which is the aglycone of a saponin (B1150181).
The nomenclature of this compound can be broken down as follows:
Spirostan (B1235563): This indicates the presence of a spiroketal side chain at C-17, which consists of two heterocyclic rings (rings E and F) sharing a common carbon atom (C-22). This is the defining feature of the spirostane family.
5alpha: This prefix denotes the stereochemistry at the junction of rings A and B. In the "alpha" configuration, the hydrogen atom at C-5 is on the opposite side of the steroid nucleus from the methyl group at C-10, resulting in a trans-fused A/B ring system.
3-one: This signifies the presence of a ketone functional group at the third carbon atom (C-3) of the steroid skeleton.
(25S): This designates the stereochemistry at the C-25 methyl group. Spirostanes can exist as two epimers at this position, (25R) and (25S). The orientation of the methyl group at C-27 relative to the F-ring determines this configuration.
The study of steroidal compounds dates back to the early 19th century with the investigation of cholesterol. The therapeutic use of steroid-containing plant extracts, such as digitalis from foxglove, began even earlier, in the 18th century researchgate.net. The field of spirostane chemistry, a subset of steroid chemistry, gained momentum in the early to mid-20th century.
Key historical developments include:
Early Isolations: The initial focus was on the isolation and structural elucidation of steroidal saponins (B1172615) and their corresponding sapogenins from various plant sources, such as yams (Dioscorea) and agave (Agave).
Marker Degradation: A pivotal moment in spirostane chemistry was the development of the Marker degradation in the 1940s by Russell Earl Marker. This chemical process allowed for the efficient conversion of diosgenin (B1670711), a common (25R)-spirostane, into progesterone (B1679170) and other steroid hormones. This breakthrough made the large-scale production of steroidal drugs economically viable and revolutionized medicine.
Stereochemical Elucidation: Significant effort was dedicated to understanding the complex stereochemistry of the spirostane side chain. Techniques such as X-ray crystallography and later, Nuclear Magnetic Resonance (NMR) spectroscopy, were crucial in determining the absolute configurations at the various chiral centers, including the important C-25 position. Spectroscopic methods, particularly the analysis of chemical shifts of protons in the F-ring, have been developed to differentiate between the 25R and 25S epimers.
While the (25R) epimers, such as diosgenin and tigogenin, have historically received more attention due to their abundance and utility as precursors for steroid synthesis, the (25S) epimers like sarsasapogenin (B1680783) and related compounds hold their own significance in natural product research.
The importance of this compound and its relatives can be attributed to several factors:
Stereochemical Diversity: The existence of both (25S) and (25R) epimers in nature contributes to the vast chemical diversity of steroidal saponins. This diversity is a key driver for the discovery of new compounds with unique biological activities.
Structure-Activity Relationship Studies: (25S)-spirostanes serve as important reference compounds in studies aimed at understanding how the stereochemistry at C-25 influences biological activity. Comparative studies of (25R) and (25S) isomers have revealed significant differences in their pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.
Biosynthetic Pathway Elucidation: The isolation of (25S)-spirostanes from various plant species provides valuable insights into the biosynthetic pathways that lead to the formation of these complex molecules. Understanding these pathways can open up possibilities for biotechnological production of valuable steroids.
Potential as a Synthetic Precursor: Although less common than their (25R) counterparts, (25S)-spirostanes can also serve as starting materials for the synthesis of novel steroid derivatives. For example, the aglycone moiety of a saponin isolated from Solanum torvum was identified as (22R,23S,25S)-6a,23-dihydroxy-5a-spirostan-3-one, which contains the core this compound structure. This highlights the natural occurrence of this structural motif and its potential availability for further chemical modification.
Table of Mentioned Compounds
| Common Name/Identifier | Systematic Name |
| This compound | (2S,5S,8R,9S,10S,13S,14S,16S,17R,20S,22S,25S)-2,13,17,20-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-21,23-dioxapentaspiro[cyclopenta[a]phenanthrene-17,2'-oxirane-3',2''-oxolane-5'',2'''-oxolane-5''',2''''-oxane]-3-one |
| Cholesterol | (3β)-Cholest-5-en-3-ol |
| Diosgenin | (25R)-Spirost-5-en-3β-ol |
| Tigogenin | (25R)-5α-Spirostan-3β-ol |
| Sarsasapogenin | (25S)-5β-Spirostan-3β-ol |
| Progesterone | Pregn-4-ene-3,20-dione |
| (22R,23S,25S)-6a,23-dihydroxy-5a-spirostan-3-one | (2S,5S,6R,8R,9S,10S,13S,14S,16S,17R,20S,22S,23S,25S)-6,23-dihydroxy-2,13,17,20-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-21,23-dioxapentaspiro[cyclopenta[a]phenanthrene-17,2'-oxirane-3',2''-oxolane-5'',2'''-oxolane-5''',2''''-oxane]-3-one |
Structure
3D Structure
Properties
CAS No. |
5159-14-8 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |
InChI Key |
CIBAPVLFORANSS-ILYBOFRLSA-N |
Isomeric SMILES |
C[C@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 25s 5alpha Spirostan 3 One
Semi-synthetic Transformations from Natural Precursors
The most practical and widely adopted strategy for producing (25S)-5alpha-spirostan-3-one and its analogs begins with steroidal sapogenins isolated from plants.
Diosgenin (B1670711) ((25R)-spirost-5-en-3β-ol) and sarsasapogenin (B1680783) ((25S)-5β-spirostan-3β-ol) are primary starting materials for the synthesis of spirostane derivatives. mdpi.comacs.org Diosgenin, extracted from plants of the Dioscorea genus, is a particularly important industrial precursor for the synthesis of various steroid drugs. researchgate.net
The conversion process often involves initial modification of the A/B ring system, followed by transformations of the spiroketal side chain if necessary. For the synthesis of the target compound, this compound, a typical route starting from a (25S) precursor like sarsasapogenin would involve:
Oxidation of the C-3 Hydroxyl Group: The 3β-hydroxyl group of the sarsasapogenin precursor is oxidized to a ketone to yield a 3-one functionality.
Saturation of the A/B Ring Junction: If starting from a precursor with a Δ⁵ double bond, such as diosgenin, a catalytic hydrogenation step is required to produce the 5alpha-spirostane backbone.
A critical intermediate in many steroid syntheses is the pseudosapogenin, formed by the acid-catalyzed isomerization of the spiroketal side chain. Heating a sapogenin like sarsasapogenin or diosgenin in acetic anhydride (B1165640) can yield the corresponding pseudosapogenin diacetate, which can be a key entry point for other modifications. google.com
The stereochemistry at the C-25 position, which differentiates the (25R) series (isosapogenins) from the (25S) series (neosapogenins), is crucial. The (25S) configuration corresponds to an axial orientation of the C-27 methyl group on the F-ring, whereas the (25R) configuration has an equatorial methyl group. sci-hub.se
The most direct method for ensuring the desired (25S) stereochemistry is to select a natural precursor that already possesses this configuration. Sarsasapogenin , isolated from plants like Anemarrhena asphodeloides, is the archetypal (25S)-spirostan and serves as a direct precursor for compounds in this series. mdpi.comacs.org
When starting from a (25R)-sapogenin like diosgenin or tigogenin, achieving the (25S) configuration would require an epimerization at C-25. While epimerization at C-22 has been described, the selective inversion at the C-25 position is more challenging and less commonly reported. nih.gov Therefore, the strategic choice of the natural starting material is the paramount factor in controlling the C-25 stereochemistry.
The distinction between the 25R and 25S isomers can be reliably determined using spectroscopic methods. In ¹H NMR spectroscopy, the chemical shift difference (Δδ) between the geminal protons on C-26 is a key indicator:
(25S)-Spirostanes: Δδ is typically greater than 0.5 ppm. researchgate.net
(25R)-Spirostanes: Δδ is typically less than 0.2 ppm. researchgate.net
Chemical Modifications and Analog Design
The this compound scaffold is a versatile platform for creating a wide array of derivatives through chemical modification at various positions on the steroid nucleus.
The spirostane skeleton can be decorated with a variety of functional groups to generate novel analogs. The C-3 ketone of the parent compound is a common site for modification, but other positions on the steroid core can also be functionalized. For example, starting from diosgenin, various functional groups have been introduced across the A and B rings. These modifications are designed to alter the molecule's physicochemical properties and biological activity. nih.gov
A notable strategy involves introducing hydrophilic moieties to improve water solubility. For instance, the C-3 position of diosgenin has been modified to introduce dicarboxylic acids, which are then converted into hydroxamic acids or used to link quaternary phosphonium (B103445) salts, thereby increasing the water solubility and influencing the biological profile of the resulting derivatives. nih.gov
| Starting Material | Reagents/Conditions | Position(s) Modified | Introduced Functional Group(s) | Reference |
| Diosgenin | 1. Dicarboxylic acid, 2. CDI, NH₂OH | C-3 | Hydroxamic acid | nih.gov |
| Diosgenin | 1. Dicarboxylic acid, 2. Quaternary phosphonium salt | C-3 | Quaternary phosphonium salt | nih.gov |
Glycosylation of the spirostane aglycone is a key strategy for synthesizing steroidal saponins (B1172615), which are a major class of natural products with diverse biological activities. The sugar moieties can significantly impact the properties and function of the parent sapogenin.
The synthesis of spirostanol (B12661974) saponins involves the stereoselective formation of a glycosidic bond between a hydroxyl group on the spirostane core (commonly at C-3) and a carbohydrate donor. For example, the total synthesis of gitonin, a spirostanol saponin (B1150181), was achieved starting from the (25R)-spirostan tigogenin. rsc.org This synthesis featured a "cascade two-step glycosylation" strategy to construct the trisaccharide chain attached to the C-3 hydroxyl group of the aglycone. rsc.org
The structural diversity of naturally occurring saponins, which can have multiple sugar units arranged in linear or branched chains, provides a blueprint for the design and synthesis of novel glycosylated analogs. researchgate.net These synthetic efforts are crucial for exploring structure-activity relationships and developing new therapeutic agents.
Formation of Spirostanic Hybrid Molecules
The synthesis of hybrid molecules from the this compound scaffold represents a significant area of research in medicinal chemistry. This approach involves the covalent linking of the spirostan (B1235563) backbone with other pharmacologically active moieties to create novel chemical entities with potentially enhanced or synergistic biological activities. The C-3 position of the spirostan skeleton is a common site for such modifications, either directly from the 3-keto group or via its 3-hydroxy precursor.
Research into the derivatization of closely related spirostanic sapogenins, such as sarsasapogenin, provides valuable insights into the potential synthetic strategies for forming hybrid molecules from this compound. These studies demonstrate that modifications at the C-3 position can lead to the creation of diverse hybrid structures with a range of biological activities.
One of the key strategies involves the introduction of various functional groups at the 3-hydroxyl position of the corresponding alcohol, (25S)-5alpha-Spirostan-3-ol, which can be readily obtained from the 3-one by reduction. These hydroxyl-bearing derivatives can then be coupled with other molecules to form hybrids. For instance, the formation of carbamate (B1207046) derivatives has been explored as a method to enhance neuroprotective activity. nih.gov
In a study focused on sarsasapogenin, a series of derivatives were synthesized to explore their neuroprotective and anti-inflammatory activities. nih.gov The introduction of carbamate groups at the 3-hydroxyl position was found to be a promising strategy. nih.gov This suggests that similar modifications to the (25S)-5alpha-spirostan backbone could yield hybrid molecules with interesting pharmacological profiles.
Another approach to forming spirostanic hybrid molecules is through the introduction of amino groups. The synthesis of 3-aminospirostan derivatives has been shown to have a profound influence on the cytotoxic activity of the resulting compounds against various cancer cell lines. nih.gov These amino derivatives can serve as versatile intermediates for the construction of more complex hybrid molecules by forming amide, sulfonamide, or other linkages with different pharmacophores.
For example, research on sarsasapogenin derivatives has led to the synthesis of compounds with significant inhibitory activity against certain cancer cell lines. nih.gov The strategic placement of an amino group at the C-3 position was a key factor in achieving this activity. nih.gov This highlights the potential for creating novel anti-tumor agents by developing hybrid molecules based on the this compound framework.
The following table summarizes the types of hybrid molecules that have been synthesized from the closely related sarsasapogenin, which can be considered as models for the derivatization of this compound.
| Starting Material | Modification Site | Hybrid Moiety | Resulting Hybrid Molecule Type | Potential Biological Activity | Reference |
| Sarsasapogenin | C-3 Hydroxyl | Carbamate | 3-Carbamoyl-spirostan | Neuroprotective | nih.gov |
| Sarsasapogenin | C-3 Hydroxyl | Amino | 3-Amino-spirostan | Anti-tumor | nih.gov |
These examples underscore the versatility of the spirostan skeleton as a scaffold for the development of novel hybrid molecules. The chemical tractability of the C-3 position of this compound allows for the attachment of a wide array of molecular fragments, paving the way for the creation of new therapeutic agents with tailored properties.
Advanced Spectroscopic and Analytical Characterization of 25s 5alpha Spirostan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical method for the definitive structural confirmation of intricate organic molecules such as (25S)-5alpha-Spirostan-3-one. The precise arrangement of atoms and their spatial relationships within the molecule are determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. omicsonline.orgweebly.com
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, ROESY)
The ¹H NMR spectrum of this compound displays characteristic signals that are indicative of its steroidal framework. Key resonances include those for the angular methyl groups at C-18 and C-19, and the methyl groups at C-21 and C-27 within the spirostan (B1235563) side chain. The complementary ¹³C NMR spectrum reveals signals for every carbon atom, notably the carbonyl carbon at C-3 and the spiroketal carbon at C-22.
To assemble the complete molecular architecture, 2D NMR experiments are essential. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to map out the proton-proton coupling networks, which allows for the delineation of spin systems within the individual rings of the steroid nucleus and the side chain. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly bonded carbon atoms, effectively mapping the C-H bonds throughout the molecule.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range correlations between protons and carbons that are separated by two or three bonds. For example, HMBC correlations from methyl protons to neighboring quaternary carbons are instrumental in positioning these groups within the steroidal structure. Furthermore, Nuclear Overhauser Effect Spectroscopy (ROESY) provides information on the through-space proximity of protons, which is vital for determining the molecule's relative stereochemistry.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
|---|---|---|---|
| H-18 | ~0.77 | s | |
| H-19 | ~1.01 | s | |
| H-21 | ~0.94 | d | ~7.0 |
| H-27 | ~1.05 | d | ~7.0 |
This table presents typical data; actual values may vary depending on the solvent and experimental conditions.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-3 | ~212.3 |
| C-5 | ~47.0 |
| C-18 | ~16.3 |
| C-19 | ~12.3 |
| C-21 | ~14.5 |
| C-22 | ~109.8 |
| C-25 | ~30.3 |
| C-27 | ~17.1 |
This table presents typical data; actual values may vary depending on the solvent and experimental conditions.
Elucidation of Stereochemistry, including C-25 and Spiroketal Linkages
The stereochemistry of this compound is a defining characteristic that is elucidated through meticulous analysis of NMR data. The 'S' configuration at the C-25 position is a key stereochemical feature of this isomer. sci-hub.se The chemical shift difference between the geminal protons at C-26 and the coupling constants associated with the C-27 methyl group are critical in determining this configuration. sci-hub.seresearchgate.net A larger chemical shift difference (Δab = δa – δb) for the H₂-26 protons, typically greater than 0.5 ppm, is indicative of the 25S configuration. researchgate.net
The stereochemistry of the spiroketal linkage at C-22 is also resolved using NMR techniques. The relative orientation of the F-ring to the E-ring is determined by observing specific Nuclear Overhauser Effects (NOEs) or Rotating-frame Overhauser Effects (ROEs) between protons on these rings. For instance, NOEs between H-20 and protons on the F-ring help to define the spatial arrangement around the spiro center. The characteristic chemical shift of the C-22 carbon in the ¹³C NMR spectrum further corroborates the spiroketal configuration. The 5α-stereochemistry is confirmed by analyzing the coupling patterns and chemical shifts of the protons in the A-ring, particularly the axial and equatorial protons at C-2 and C-4.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRFABMS, ESI-MS)
High-resolution mass spectrometry techniques, such as High-Resolution Fast Atom Bombardment (HRFABMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are utilized to precisely determine the molecular weight of this compound. These methods offer a high degree of mass accuracy, which enables the confident determination of the compound's elemental formula. For this compound, with the chemical formula C₂₇H₄₂O₃, the expected exact mass is 414.3134 u. lookchem.comnih.gov High-resolution mass spectrometry can verify this mass with high precision, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.
Hyphenated Techniques (e.g., UHPLC-QToF)
The integration of Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF) provides a powerful platform for analyzing complex mixtures containing spirostanol (B12661974) saponins (B1172615). This hyphenated technique allows for the chromatographic separation of individual components prior to their introduction into the mass spectrometer. In the context of this compound, UHPLC-QToF can be used to confirm its presence in a sample, establish its retention time, and acquire high-resolution mass spectra and fragmentation data. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information that aids in the confirmation of the compound's identity, often involving characteristic cleavages of the E and F rings of the spirostan skeleton.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its chemical bonds. A prominent, strong absorption band is typically observed in the region of 1705–1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group at the C-3 position. The presence of the spiroketal moiety is confirmed by a series of distinctive bands in the fingerprint region of the spectrum, generally between 900 and 1200 cm⁻¹. These bands are due to the C-O-C stretching and bending vibrations of the spiroketal group. Additionally, the C-H stretching vibrations of the methyl and methylene (B1212753) groups of the steroidal backbone are observed in the 2850–3000 cm⁻¹ region.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ketone) | ~1715 |
| C-H (Aliphatic) | ~2850 - 3000 |
| C-O-C (Spiroketal) | ~900 - 1200 |
Differentiation of Spirostanol and Furostanol Skeletons
Distinguishing between the spirostanol and furostanol skeletons is a critical first step in the characterization of steroidal saponins and their aglycones. These two frameworks differ in the structure of the side chain, with spirostanols featuring a bicyclic acetal (B89532) at C-22 and furostanols possessing a hemiacetal moiety at C-22, typically with a glycosidic linkage at C-26. ovid.com This structural variance gives rise to distinct spectroscopic signatures.
Infrared (IR) Spectroscopy: IR spectroscopy offers a rapid method for differentiating between the two skeletons. Spirostanol compounds, including this compound, exhibit a series of characteristic absorption bands at approximately 980, 920, 900, and 860 cm⁻¹. ovid.comresearchgate.net These bands are associated with the spiroketal moiety and are absent in the spectra of furostanols. ovid.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide definitive evidence for the spirostanol framework. In the ¹³C NMR spectrum, the chemical shift of the spiroketal carbon, C-22, is particularly diagnostic. For spirostanols, this signal typically appears around δ 109 ppm. nih.gov In contrast, the corresponding C-22 in furostanols, being a hemiketal carbon, resonates further downfield at approximately δ 112-114 ppm. nih.govresearchgate.net
Mass Spectrometry (MS): While mass spectrometry primarily provides information about the molecular weight and fragmentation patterns, these can also hint at the underlying skeleton. The fragmentation of spirostanols often involves the characteristic cleavage of the E and F rings, which can be distinguished from the fragmentation of the open-chain furostanol structure. High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition, which, in conjunction with other spectroscopic data, confirms the molecular formula consistent with a spirostanol structure. nih.govnih.gov
The following table summarizes the key spectroscopic differences used to distinguish between spirostanol and furostanol skeletons.
| Spectroscopic Technique | Spirostanol Skeleton (e.g., this compound) | Furostanol Skeleton |
| Infrared (IR) | Characteristic bands around 980, 920, 900, and 860 cm⁻¹ | Absence of the characteristic spiroketal bands |
| ¹³C NMR | C-22 chemical shift around δ 109 ppm | C-22 chemical shift around δ 112-114 ppm |
| Mass Spectrometry | Fragmentation pattern characteristic of the bicyclic spiroketal system | Fragmentation pattern characteristic of an open-chain structure |
Determination of C-25 Configuration using Characteristic Bands
The stereochemistry at the C-25 position, which distinguishes between the (25R) and (25S) epimers (also known as iso and normal series, respectively), is a crucial aspect of spirostanol characterization. This subtle difference in the orientation of the C-27 methyl group has significant implications for the molecule's conformation and can be determined using specific spectroscopic features.
Infrared (IR) Spectroscopy: The relative intensities of the characteristic spiroketal absorption bands in the IR spectrum can be indicative of the C-25 configuration. For (25S)-spirostanols, the intensity of the band around 920 cm⁻¹ is typically greater than the band at 900 cm⁻¹. Conversely, in (25R)-spirostanols, the 900 cm⁻¹ band is more intense than the 920 cm⁻¹ band. ovid.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most definitive data for assigning the C-25 stereochemistry.
¹H NMR: The chemical shift difference (Δδ) between the two geminal protons at C-26 (H₂-26) is a reliable indicator. For (25S)-spirostanols, this difference is significantly larger (Δδ > 0.5 ppm) compared to their (25R) counterparts (Δδ < 0.2 ppm). researchgate.net This is due to the different anisotropic effects of the C-27 methyl group on the C-26 protons in the two epimers.
¹³C NMR: The chemical shifts of the carbons in the F-ring (C-23 to C-27) are also diagnostic. In (25S)-spirostanols, the C-27 methyl group is in an axial orientation, leading to a more shielded (upfield) signal for C-27 (around δ 16.0-16.3 ppm) compared to the equatorial orientation in (25R)-spirostanols (around δ 17.1-17.3 ppm). nih.govmdpi.com The chemical shifts of C-23, C-24, and C-25 also show predictable differences between the two epimers. nih.gov
The table below presents the characteristic NMR and IR spectroscopic data for determining the C-25 configuration in spirostanols.
| Spectroscopic Technique | (25S)-Spirostanol (e.g., this compound) | (25R)-Spirostanol |
| Infrared (IR) | Intensity of 920 cm⁻¹ band > 900 cm⁻¹ band | Intensity of 900 cm⁻¹ band > 920 cm⁻¹ band |
| ¹H NMR (Δδ H₂-26) | > 0.5 ppm | < 0.2 ppm |
| ¹³C NMR (δ C-27) | ~16.0-16.3 ppm | ~17.1-17.3 ppm |
| ¹³C NMR (δ C-23) | ~26.4 ppm | ~31.4 ppm |
| ¹³C NMR (δ C-24) | ~26.1 ppm | ~28.8-29.2 ppm |
| ¹³C NMR (δ C-25) | ~27.5 ppm | ~30.3-30.5 ppm |
Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)
Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful. encyclopedia.pub
The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure, including both its conformation and absolute configuration. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of chromophores and auxochromes within the molecule.
For a ketone like this compound, the n→π* electronic transition of the carbonyl group at C-3 is a key chromophore. The sign of the Cotton effect associated with this transition can often be predicted by the Octant Rule for ketones. The spatial arrangement of the atoms in the A, B, and C rings relative to the carbonyl group will dictate the sign and magnitude of the observed Cotton effect.
In modern practice, the assignment of absolute configuration using ECD is most reliably achieved by comparing the experimental spectrum with quantum-chemical calculations. nih.govunibs.it This involves:
Performing a conformational search to identify the low-energy conformers of the molecule.
Calculating the theoretical ECD spectrum for each conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).
Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
Comparing the calculated spectrum with the experimental one. A good match between the two allows for a confident assignment of the absolute configuration. encyclopedia.pub
The ECD spectrum provides a unique fingerprint of the molecule's absolute stereochemistry, complementing the information obtained from NMR and other spectroscopic methods. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and confirming its relative and absolute stereochemistry.
For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its structure. The resulting crystal structure would confirm:
The 5-alpha configuration, indicating a trans-fusion of the A and B rings.
The spiroketal linkage at C-22, detailing the conformations of the E and F rings.
The (S) configuration at C-25, showing the axial orientation of the C-27 methyl group.
While attempts to obtain single crystals suitable for X-ray diffraction can be challenging, the data obtained from a successful analysis is unparalleled in its detail and accuracy. mdpi.com The crystallographic data would serve as the ultimate reference for validating the structural assignments made by other spectroscopic methods.
Structure Activity Relationship Sar Studies of 25s 5alpha Spirostan 3 One and Its Analogs
Impact of Stereochemistry on Biological Interactions
The three-dimensional arrangement of atoms in spirostanol (B12661974) compounds is a pivotal determinant of their biological efficacy. The orientation of substituents and the fusion of the steroidal rings create a unique topography that dictates how these molecules interact with biological targets.
Significance of the (25S) Configuration
The stereochemistry at the C-25 position, which distinguishes between (25S) and (25R) epimers, has a profound impact on the biological activity of spirostanol saponins (B1172615). Research has indicated that the (25S) configuration can be crucial for eliciting potent biological responses. For instance, studies on various spirostanol saponins have demonstrated that the (25S) isomers exhibit enhanced cytotoxic activity against certain cancer cell lines compared to their (25R) counterparts. This suggests that the spatial orientation of the methyl group at C-25 in the (25S) configuration allows for a more favorable interaction with the binding sites of target proteins or enzymes, leading to a stronger biological effect.
Comparative Analysis with (25R) and 5beta-Spirostan Analogs
A comparative analysis of spirostanol analogs underscores the importance of stereochemistry at both C-25 and C-5. The biological activity of (25S) and (25R) diastereomers can be influenced by other structural features of the molecule. For example, in some series of spirostanol saponins, the (25S) isomers show greater potency, while in others, particularly those with specific substitutions on the steroidal nucleus, the (25R) isomers may be more active. This highlights a complex interplay between different stereocenters and substituent effects.
| Compound/Analog | Stereochemistry | Observed Biological Activity | Key Findings |
|---|---|---|---|
| (25S)-Spirostanol Saponin (B1150181) | (25S), 5alpha | Often exhibits potent cytotoxic activity. | The (25S) configuration is frequently associated with enhanced biological interactions. |
| (25R)-Spirostanol Saponin | (25R), 5alpha | Activity can be comparable, lower, or even higher than the (25S) epimer depending on other structural features. | Highlights the complex nature of SAR, where the effect of one stereocenter is modulated by the rest of the molecule. |
| 5beta-Spirostan Analog | (25S) or (25R), 5beta | Generally shows reduced or altered biological activity compared to 5alpha analogs. | The bent shape of the 5beta configuration can hinder effective binding to planar receptor sites. |
Influence of Substituent Variation on Biological Activity Profiles
The type and position of functional groups on the spirostanol skeleton are critical for modulating the biological activity profile.
Role of the C-3 Ketone and Hydroxyl Groups
The functionality at the C-3 position is a key determinant of biological activity. The presence of a ketone group at C-3, as in (25S)-5alpha-Spirostan-3-one, provides a hydrogen bond acceptor and a site for potential metabolic transformations. In contrast, a hydroxyl group at this position, found in many naturally occurring spirostanols, can act as both a hydrogen bond donor and acceptor. The conversion of a 3-hydroxyl group to a 3-ketone can significantly alter the compound's polarity and its ability to interact with specific residues in a binding pocket. For many steroidal compounds, a 3-hydroxyl group is crucial for activity, while for others, a 3-ketone is preferred. The specific requirements depend on the topology and chemical nature of the biological target.
Effects of Modifications in Rings A, B, C, D, E, and F
Modifications to the six rings of the spirostan (B1235563) framework can lead to significant changes in biological activity.
Ring A: Modifications to Ring A, such as the introduction of double bonds or additional functional groups, can influence the planarity and electronic properties of this part of the molecule, affecting receptor binding. For example, the synthesis of aza-steroids by incorporating a nitrogen atom into Ring A of diosgenin (B1670711) has been explored to create novel compounds with potential antiproliferative effects.
Rings E and F: The spiroketal system comprising rings E and F is a hallmark of spirostanols. Modifications in this region, such as changes in the stereochemistry at C-22 or the opening of the F-ring to form furostanol derivatives, can dramatically alter or abolish biological activity. The integrity of the spiroketal is often essential for the observed effects.
| Ring | Modification | Potential Effect on Biological Activity |
|---|---|---|
| A | Introduction of heteroatoms (e.g., nitrogen) | Can alter binding affinity and lead to novel activities like antiproliferative effects. |
| B/C | Conformational changes | Can disrupt the necessary steroid shape for receptor interaction. |
| D | Alteration of ring size or substituents | May affect binding affinity and specificity. |
| E/F | Opening of the spiroketal | Often leads to a significant decrease or loss of the characteristic biological activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Spirostane Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. While specific QSAR models for this compound are not widely published, the principles of QSAR can be applied to understand the SAR of spirostane derivatives.
A QSAR study on spirostanes would involve several key steps:
Data Set Compilation: A series of spirostane derivatives with their experimentally determined biological activities would be collected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., logP), and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model could provide valuable insights into the structural features that are most important for the biological activity of spirostane derivatives. For example, the model might reveal that a specific combination of steric bulk in one region of the molecule and electronic properties in another is crucial for high potency. Such models can be instrumental in the rational design of new, more active analogs of this compound for various therapeutic applications.
Mechanistic Investigations of Biological Activities Mediated by 25s 5alpha Spirostan 3 One
Modulation of Cellular Pathways
The biological effects of spirostanol (B12661974) sapogenins are often initiated through the complex modulation of intracellular signaling cascades.
In various cell-based models, particularly using cancer cell lines, sarsasapogenin (B1680783) demonstrates significant effects on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay have shown that sarsasapogenin can reduce cell viability in a dose- and time-dependent manner. researchgate.net For instance, in HepG2 human hepatoma cells, it was found to inhibit cell proliferation and induce apoptosis. psu.edu
Flow cytometry analyses have further elucidated these effects, revealing that treatment can lead to cell cycle arrest, often at the G2/M phase. psu.edubiolifesas.org This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. Colony formation assays, which assess the long-term proliferative capacity of single cells, have also confirmed the ability of sarsasapogenin to suppress the growth of cancer cells. biolifesas.org
A primary mechanism through which (25S)-configured spirostanols exert their anti-tumor activity is the induction of apoptosis, or programmed cell death. This process is orchestrated through multiple, interconnected cellular pathways.
A key initiating event is the generation of reactive oxygen species (ROS). nih.govnih.gov This surge in ROS creates a state of oxidative stress that can trigger downstream apoptotic signaling. One major consequence is the disruption of the endoplasmic reticulum (ER), leading to ER stress. The ER stress response, if prolonged or severe, activates pro-apoptotic factors such as the transcription factor CHOP (C/EBP homologous protein). nih.gov
Simultaneously, ROS and ER stress impact mitochondrial function. This is often characterized by a change in the mitochondrial membrane potential and the dysregulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. nih.govnih.gov This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of executioner caspase enzymes, including caspase-3 and caspase-9, ultimately leading to the cleavage of cellular proteins and cell death. biolifesas.orgnih.gov Studies have demonstrated these characteristic apoptotic events, including DNA fragmentation and nuclear condensation, in various cancer cell lines following treatment. psu.edunih.gov Furthermore, the JAK/STAT3 signaling pathway, which is often implicated in cancer cell survival and proliferation, has been shown to be blocked by sarsasapogenin, contributing to its pro-apoptotic effects. biolifesas.org
Table 1: Key Molecular Events in Sarsasapogenin-Induced Apoptosis
| Cellular Event | Key Molecular Players/Changes | Associated Pathways | Reference(s) |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Early apoptotic trigger | nih.govnih.gov |
| ER Stress | Activation of CHOP | Unfolded Protein Response (UPR) | nih.govnih.gov |
| Mitochondrial Disruption | Increased Bax/Bcl-2 ratio, loss of membrane potential, cytochrome c release | Intrinsic Apoptosis Pathway | biolifesas.orgnih.govnih.gov |
| Caspase Activation | Cleavage of Caspase-3, Caspase-9, PARP | Caspase Cascade | biolifesas.orgnih.gov |
| Pathway Inhibition | Blockage of JAK/STAT3 phosphorylation | Anti-Proliferative/Survival | biolifesas.org |
Spirostanol compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways that control the expression of inflammatory mediators. In inflammatory models, such as macrophages stimulated with lipopolysaccharide (LPS), sarsasapogenin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.govnih.gov
These pathways are critical for the transcription of pro-inflammatory cytokines. wikipedia.orgnih.gov By inhibiting the phosphorylation of key proteins like IκBα, IRAK1, and TAK1, sarsasapogenin effectively prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes. nih.gov This leads to a marked reduction in the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov Some evidence also suggests these compounds can influence macrophage polarization, a key process in resolving inflammation. nih.gov
Table 2: Modulation of Cytokine Expression by Sarsasapogenin
| Cytokine | Effect | Implication | Reference(s) |
| TNF-α | Reduced expression/secretion | Attenuation of acute inflammatory response | nih.gov |
| IL-1β | Reduced expression/secretion | Attenuation of acute inflammatory response | nih.gov |
| IL-6 | Reduced expression/secretion | Attenuation of systemic inflammation | nih.gov |
| IL-10 | Reduced concentration (in specific models) | Modulation of anti-inflammatory response | nih.gov |
Interactions with Specific Biological Macromolecules
The modulation of cellular pathways by (25S)-5alpha-Spirostan-3-one and its analogues is rooted in their ability to interact with specific proteins, either by direct binding or by interfering with protein-ligand interactions.
Molecular docking and experimental studies have begun to identify specific protein targets for sarsasapogenin. It has been shown to reduce the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages, which is a critical initiating step in the inflammatory response to bacterial endotoxins. nih.gov
In the context of neuroinflammation and spinal cord injury, molecular docking studies predicted that sarsasapogenin could bind to key proteins in the MAPK pathway, such as MAPK8 (also known as JNK), with a notable binding affinity of -7.6 kcal/mol. nih.gov This was further supported by cellular thermal shift assays, which demonstrated that sarsasapogenin treatment increased the thermal stability of JNK, indicating a direct interaction. nih.gov Additionally, some studies have noted that sarsasapogenin can halt the decline in muscarinic acetylcholine (B1216132) receptors in animal models of cognitive deficit, suggesting a potential interaction within the cholinergic system. wikipedia.org
Direct evidence detailing the inhibition of specific enzymes, such as cyclic AMP phosphodiesterase (PDE), by this compound or sarsasapogenin is not extensively documented in the reviewed literature. Phosphodiesterases are critical enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cyclic AMP (cAMP). medchemexpress.comnih.gov Inhibition of these enzymes can have profound effects on pathways controlling inflammation and cell growth. nih.gov
While direct PDE inhibition has not been shown, the demonstrated ability of sarsasapogenin to modulate the MAPK and NF-κB signaling pathways is significant. nih.govnih.gov These pathways are known to be influenced by cAMP levels and protein kinases that are regulated by cAMP. Therefore, it is plausible that the observed anti-inflammatory and pro-apoptotic effects could be partially mediated through an indirect influence on cyclic nucleotide signaling pathways, representing a potential area for future investigation.
Role in Plant Defense and Ecological Interactions
This compound is a member of the spirostane class of steroids, which are part of a larger group of plant secondary metabolites known as saponins (B1172615). These compounds are integral to the defense mechanisms of various plant species. Their presence in plants suggests a role in deterring herbivores and protecting against pathogenic microorganisms. The defensive properties of spirostanol saponins, including this compound, are often attributed to their amphipathic nature, which allows them to interact with and disrupt the membranes of potential threats.
Ecologically, the production of such compounds can influence the interactions between plants and their environment. For instance, the bitter taste of many saponins can act as an antifeedant, discouraging consumption by a wide range of herbivores, from insects to mammals. Furthermore, the release of these compounds into the soil can affect the surrounding microbial communities, potentially inhibiting the growth of pathogenic fungi and bacteria while fostering beneficial symbiotic relationships. The specific ecological roles of this compound are an active area of research, with studies focusing on its effects on specific plant-pathogen and plant-herbivore systems. The investigation of spirostanol saponins from plants like Solanum hispidum highlights their importance as part of the plant's chemical arsenal. nih.gov
| Organism | Interaction Type | Implied Role of this compound and Related Spirostanols |
| Herbivores (Insects, Mammals) | Antifeedant | Deters consumption through bitter taste and potential toxicity. |
| Pathogenic Fungi | Antimicrobial | Inhibits growth and proliferation of fungal pathogens. |
| Pathogenic Bacteria | Antimicrobial | Contributes to the overall defense against bacterial infections. |
| Soil Microorganisms | Allelopathic | Influences the composition of the soil microbiome. |
Antimycotic Activity and Associated Mechanisms
This compound and its related spirostanol saponins have demonstrated significant antimycotic (antifungal) activity. nih.gov The primary mechanism of action is believed to be the disruption of fungal cell membranes. The steroidal backbone of the molecule is lipophilic, allowing it to insert into the lipid bilayer of the fungal membrane. The polar sugar moieties, if present in related saponins, then interact with the aqueous environment, leading to a detergent-like effect that compromises membrane integrity.
This disruption can lead to several downstream effects that contribute to the inhibition of fungal growth and, ultimately, cell death. These include:
Increased Membrane Permeability: The insertion of the spirostanol molecules creates pores or channels in the fungal membrane, leading to an uncontrolled leakage of essential ions and small molecules from the cytoplasm.
Inhibition of Membrane-Bound Enzymes: Many vital fungal enzymes are embedded within the cell membrane. The structural changes induced by this compound can alter the conformation and function of these enzymes, disrupting critical metabolic processes.
Induction of Apoptosis: In some cases, the stress induced by membrane damage can trigger programmed cell death pathways within the fungal cell.
Research on spirostanol saponins isolated from Solanum hispidum has shown activity against dermatophytes like Trichophyton mentagrophytes and T. rubrum, which are common causes of skin infections in humans. nih.gov The structure-activity relationship studies indicate that the type and number of sugar residues attached to the spirostane core can significantly influence the potency of the antimycotic effect. nih.gov
| Fungal Species | Type of Infection | Observed Effect of Related Spirostanol Saponins |
| Trichophyton mentagrophytes | Dermatophytosis (e.g., athlete's foot, ringworm) | Inhibition of growth. nih.gov |
| Trichophyton rubrum | Dermatophytosis (e.g., athlete's foot, jock itch, nail fungus) | Inhibition of growth. nih.gov |
Neuroprotective Mechanisms of Related Spirostanes
While direct research on the neuroprotective mechanisms of this compound is limited, studies on related spirostane and furostanol glycosides, as well as other natural glycosides, provide insights into the potential neuroprotective activities of this class of compounds. researchgate.netnih.gov The neuroprotective effects of many natural products are often linked to their antioxidant and anti-inflammatory properties. researchgate.netnih.gov
Several potential mechanisms through which related spirostanes may exert neuroprotective effects include:
Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of neurodegenerative diseases. researchgate.netmdpi.com Spirostanes may act as free radical scavengers or induce the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage. mdpi.com Saponins from Asparagus cochinchinensis have been shown to inhibit H2O2-induced cell death in cultured cortical neurons. nih.gov
Anti-inflammatory Effects: Chronic neuroinflammation contributes to neuronal damage in conditions like Alzheimer's and Parkinson's disease. Some spirostanol glycosides have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov By modulating these pathways, spirostanes could reduce the production of pro-inflammatory mediators in the brain. nih.gov
Modulation of Signaling Pathways: Saponins from Asparagus cochinchinensis have been shown to promote neuronal survival by activating the extracellular signal-regulated kinase (ErK) and phosphoinositide 3-kinase (PI3K/Akt) signaling pathways. nih.gov These pathways are crucial for cell growth, proliferation, and survival.
Inhibition of Glutamate-Induced Neurotoxicity: Excessive stimulation by the neurotransmitter glutamate (B1630785) can lead to neuronal death, a process known as excitotoxicity. Some natural compounds, including sesquiterpene lactones found alongside spirostanes in certain plants, have demonstrated the ability to protect against glutamate-induced neurotoxicity. nih.gov
| Potential Neuroprotective Mechanism | Key Molecular Targets/Pathways | Implied Therapeutic Benefit |
| Antioxidant Activity | Reactive Oxygen Species (ROS), Endogenous Antioxidant Enzymes | Protection against oxidative damage in neurodegenerative diseases. mdpi.com |
| Anti-inflammatory Action | 5-lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2) | Reduction of chronic neuroinflammation. nih.gov |
| Modulation of Cell Survival Pathways | Extracellular signal-regulated kinase (ErK), Phosphoinositide 3-kinase (PI3K/Akt) | Promotion of neuronal survival and resilience. nih.gov |
| Attenuation of Excitotoxicity | Glutamate Receptors | Prevention of neuronal death caused by excessive glutamate stimulation. nih.gov |
Advanced Methodologies and Research Techniques in 25s 5alpha Spirostan 3 One Research
Bioactivity-Guided Isolation and Purification Strategies
Bioactivity-guided fractionation is a cornerstone strategy for isolating specific bioactive compounds, like spirostanol (B12661974) saponins (B1172615), from complex natural mixtures. nih.gov This process systematically partitions the extract into various fractions, with each step being guided by a biological assay to track the activity of interest.
The initial step typically involves the extraction from a plant source, such as the rhizomes or stems of species from the Yucca or Allium genera, using solvents like ethanol. nih.govnih.gov The crude extract is then subjected to solvent partitioning with immiscible solvents of increasing polarity, for example, petroleum ether, chloroform, and n-butanol, to achieve a preliminary separation. nih.govnih.gov
Fractions demonstrating the desired biological effect are then subjected to advanced chromatographic techniques for further purification. Column chromatography using silica (B1680970) gel is a common method, where compounds are eluted with a gradient of solvents, such as a chloroform-methanol-water mixture. nih.gov High-Performance Liquid Chromatography (HPLC) is crucial for the final purification and separation of closely related isomers, such as the 25R and 25S diastereomers of spirostanol saponins. nih.govresearchgate.net Researchers have found that specialized columns, like a C30 stationary phase, can offer superior separation efficiency for these types of isomers compared to standard C8 or C18 columns. nih.govresearchgate.net The selection of the mobile phase, for instance, acetonitrile-acetic acid versus methanol-acetic acid, is also optimized to improve selectivity for different types of spirostanol saponins. nih.govresearchgate.net
The entire process is monitored by testing the fractions for biological activity, ensuring that the purification efforts remain focused on isolating the compounds responsible for the observed effects. nih.gov
Computational Chemistry and Molecular Modeling
Computational techniques provide invaluable insights into the structural and interactive properties of (25S)-5alpha-Spirostan-3-one at a molecular level, guiding further experimental research.
In silico screening and molecular docking are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as a spirostanol saponin (B1150181), with a specific protein target. nih.govnih.govbiointerfaceresearch.com This method computationally places the molecule into the three-dimensional structure of a protein's active site to evaluate the feasibility and strength of the interaction.
The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). nih.gov Docking software, such as Dock6 or those integrated into platforms like SwissDock, then calculates the most favorable binding poses and estimates the binding energy. biointerfaceresearch.comugm.ac.id Lower binding energy values typically indicate a more stable and potentially stronger interaction. biointerfaceresearch.com
For instance, studies on similar spirostanol compounds have used molecular docking to investigate their potential as inhibitors of targets like the HER2 receptor and tubulin, which are relevant in cancer research. nih.govresearchgate.net The results of these docking studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the saponin and the protein's amino acid residues, providing a rationale for the compound's biological activity and guiding the synthesis of more potent analogs. d-nb.info
| Parameter | Description | Example from Research |
|---|---|---|
| Protein Target | The macromolecule (e.g., enzyme, receptor) whose function is to be modulated. | HER2 Receptor, Tubulin, Caspase-3 nih.govbiointerfaceresearch.com |
| Ligand | The small molecule being tested, e.g., a spirostanol saponin. | (25S)-spirostan-1β,3β-diol nih.gov |
| Docking Software | The algorithm used to predict the ligand's binding mode and affinity. | SwissDock, Dock6 biointerfaceresearch.comugm.ac.id |
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. More negative values suggest stronger binding. | -7.8 kcal/mol biointerfaceresearch.com |
| Interaction Analysis | Identification of specific bonds (e.g., hydrogen bonds) and residues involved in the interaction. | Visualization using software like Discovery Studio biointerfaceresearch.com |
Conformational analysis aims to determine the stable three-dimensional shapes (conformers) a molecule can adopt. For a complex steroidal structure like this compound, understanding its preferred conformation is essential as the molecule's shape dictates how it fits into a protein's active site.
Researchers use computational methods like Density Functional Theory (DFT) to perform geometry optimization and energy minimization. nih.gov These calculations determine the lowest energy, and therefore most stable, arrangement of the atoms in the molecule. Theoretical calculations of NMR shielding constants (using methods like GIAO DFT) can also be compared with experimental NMR data to validate the predicted structure. nih.gov
More advanced techniques may involve molecular dynamics (MD) simulations, which model the movement of atoms in the molecule over time. rsc.org By analyzing the trajectory of these movements, researchers can identify the most probable and energetically favorable conformations, providing a dynamic picture of the molecule's structure. rsc.org
Development of In Vitro Biological Assay Systems
To evaluate the biological effects of this compound and its related compounds, a variety of in vitro (cell-based) assay systems are employed. These assays provide quantitative data on the compound's activity in a controlled laboratory setting. nih.govnih.gov
A widely used method to assess potential anticancer activity is the MTT assay . nih.govresearchgate.net This colorimetric assay measures a cell's metabolic activity, which serves as an indicator of cell viability. In this test, viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of living cells. By exposing cancer cell lines (e.g., human colon cancer SW620 cells) to varying concentrations of a compound, researchers can determine the concentration at which 50% of the cell growth is inhibited (the IC50 value). researchgate.netd-nb.info
Other assays are designed to measure specific cellular responses. For example, to test for anti-inflammatory properties, researchers might use an assay that measures the inhibition of nitric oxide (NO) production in macrophage cells that have been stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.gov Another common assay is the LDH (Lactate Dehydrogenase) toxicity assay, which measures the release of the LDH enzyme from damaged cells to quantify cytotoxicity. nih.gov
Advanced Analytical Method Development for Research Applications
The accurate identification and structural elucidation of this compound and its glycosides rely on a combination of advanced analytical techniques.
High-Performance Liquid Chromatography (HPLC) is indispensable for both the separation and analysis of spirostanol saponins. nih.govmdpi.com The development of specific HPLC methods involves optimizing the stationary phase (the column), the mobile phase (the solvent system), and other parameters like temperature to achieve the best possible separation of complex mixtures. mdpi.comresearchgate.net For instance, research has shown that a Waters ACQUITY UPLC® T3 column can be effective when used with a mobile phase consisting of a water and a formic acid-methanol-acetonitrile mixture in a gradient program. mdpi.comresearchgate.net
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of compounds and obtaining structural information. mdpi.comresearchgate.net High-resolution mass spectrometry, such as that performed on a Q-Exactive-Orbitrap MS system, provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which helps in elucidating the structure, such as the sequence of sugar units in saponin glycosides. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for complete structural elucidation. nih.gov One-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its structure and stereochemistry, including the critical distinction between 25R and 25S isomers. nih.govresearchgate.net
| Technique | Primary Application | Example of Use |
|---|---|---|
| HPLC | Separation and Purification | Separation of 25R/S diastereomers using a C30 column. nih.govresearchgate.net |
| LC-MS/MS | Identification and Structural Profiling | Comprehensive characterization of 110 spirostanol saponins in a plant extract. mdpi.com |
| High-Resolution MS | Molecular Formula Determination | Accurate mass measurement using an Orbitrap mass analyzer. researchgate.net |
| 2D NMR (COSY, HMBC) | Complete Structure Elucidation | Determining the linkages between sugar units and the aglycone. nih.govbris.ac.uk |
Future Perspectives and Potential Research Avenues for 25s 5alpha Spirostan 3 One
Discovery of Novel Biological Targets and Therapeutic Applications (Academic Focus)
The broad biological activities observed in structurally related spirostanol (B12661974) compounds provide a strong rationale for the in-depth investigation of (25S)-5alpha-Spirostan-3-one and its derivatives. Steroidal saponins (B1172615) are recognized for a wide array of physiological effects, including anti-inflammatory, antitumor, antimicrobial, and cholesterol-lowering properties. semanticscholar.orgnih.govnih.gov Future academic research could focus on elucidating the specific molecular targets and mechanisms of action for this particular spirostanone.
Key research directions include:
Antiproliferative and Cytotoxic Studies: Many spirostanol saponins have demonstrated potent antiproliferative effects against various human cancer cell lines. nih.govnih.gov A systematic evaluation of this compound against a panel of cancer cells is a logical first step. Subsequent research could involve derivatizing the core structure to enhance potency and selectivity. Computational methods, such as molecular docking, could be employed to predict binding affinities to known oncology targets, like the PI3K-alpha pathway, which has been suggested for other saponins. nih.govresearchgate.net
Anti-inflammatory Mechanisms: Related spirostanol saponins have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO). nih.govmdpi.com Investigating the effect of this compound on inflammatory pathways in macrophage cell lines could reveal potential applications in treating inflammatory diseases.
Target Identification: Unbiased screening approaches, such as proteomics and transcriptomics, could be used to identify novel protein binding partners and downstream signaling pathways affected by the compound. This could uncover previously unknown therapeutic applications. The structural diversity inherent in saponins is a key factor in their varied biological activities, suggesting that even minor modifications to the this compound backbone could lead to novel functionalities. semanticscholar.orgnih.gov
| Compound Class | Reported Biological Activity | Potential Research Application for this compound |
|---|---|---|
| Polyhydroxylated Spirostanol Saponins | Antiproliferative against human cancer cell lines. nih.gov | Screening for cytotoxic effects and development of anticancer agents. |
| Spirostan (B1235563) Saponins from Solanum muricatum | Cytotoxicity against A549 and HepG2 cells; potential PI3K-alpha targeting. nih.govresearchgate.net | Investigation as a targeted anticancer agent. |
| Spirostanol Saponins from Allium porrum | Inhibition of nitric oxide (NO) production. mdpi.com | Evaluation for anti-inflammatory properties. |
| General Steroidal Saponins | Antimicrobial and cholesterol-lowering effects. semanticscholar.orgnih.gov | Exploring potential as antimicrobial or metabolic disease therapeutics. |
Design and Synthesis of Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes by allowing for the acute modulation and tracking of specific proteins within their native cellular environment. mskcc.orgnih.gov The this compound scaffold is an excellent starting point for the design and synthesis of novel chemical probes to investigate the biology of saponin-interacting proteins.
Future research in this area would involve:
Synthesis of Functionalized Analogs: The ketone group at the C-3 position and other sites on the spirostan backbone are amenable to chemical modification. Synthetic strategies can be developed to introduce various functional groups, such as:
Reporter Tags: Fluorescent dyes or biotin molecules could be appended to create probes for visualizing cellular localization via microscopy or for identifying binding partners through affinity purification-mass spectrometry. mskcc.org
Photoaffinity Labels: Incorporating photoreactive groups (e.g., diazirines) would allow for the covalent cross-linking of the probe to its biological target upon UV irradiation, enabling definitive target identification.
Click Chemistry Handles: Introducing terminal alkynes or azides would facilitate modular and efficient labeling with a wide range of reporter tags using click chemistry. unimi.it
Structure-Activity Relationship (SAR) Studies: A modular synthetic pathway would enable the creation of a library of probes based on the this compound core. nih.gov Screening this library would help establish a clear SAR, identifying the structural features crucial for potent and selective target engagement. purdue.edu
Development of Inactive Control Probes: A critical component of probe development is the creation of a structurally similar but biologically inactive analog. nih.gov This control is essential for validating that the observed biological effects are due to the specific interaction of the active probe with its target and not due to off-target effects.
Biomimetic Synthesis and Biotechnological Production
The production of complex natural products like this compound often relies on extraction from plant sources, which can be inefficient and unsustainable. Future research will likely focus on biomimetic and biotechnological approaches for its production.
Potential avenues include:
Microbial Biotransformation: The synthesis of steroidal active pharmaceutical ingredients (APIs) frequently utilizes microorganisms as biocatalysts to transform sterol precursors into valuable intermediates. nih.gov Strains of Mycobacterium and other microbes are known to metabolize phytosterols. semanticscholar.orgmdpi.com Research could focus on identifying or engineering microbial strains capable of converting abundant natural sterols into this compound. This involves identifying and optimizing the necessary enzymatic pathways, potentially using genetic and metabolic engineering to enhance yields and prevent the formation of unwanted byproducts. mdpi.com
Cell and Tissue Culture: Biotechnological tools such as plant cell suspension culture, hairy root culture, and protoplast culture are being developed for the enhanced production of other saponins, like ginsenosides. nih.gov These methods, often scaled up in bioreactors, could be adapted for plants known to produce spirostanols, offering a controlled and continuous production system independent of geographical and climatic constraints. nih.gov
Enzymatic Synthesis: As the specific enzymes involved in the biosynthesis of the spirostan skeleton are identified and characterized, cell-free enzymatic synthesis could become a viable production route. This approach offers high specificity and can simplify downstream processing compared to whole-cell fermentation.
Applications in Agricultural Chemistry (e.g., Plant Protection Agents)
Saponins are secondary metabolites that play a significant role in plant defense mechanisms against pests and pathogens. researchgate.net This inherent biological activity makes this compound and its derivatives attractive candidates for development as eco-friendly agricultural agents. researchgate.net
Future research could explore:
Biopesticidal Activity: Saponins can deter or kill insect pests by disrupting cellular membranes, inhibiting digestive enzymes, or altering gut microbiota. researchgate.net this compound could be screened for insecticidal or antifeedant activity against major agricultural pests.
Plant Growth Regulation: Some synthetic spirostanic analogues have shown plant growth-promoting activity, acting as mimics of brassinosteroids, a class of steroidal phytohormones. scielo.br Conversely, other derivatives have exhibited phytotoxicity. scielo.br This dual potential suggests that derivatives of this compound could be developed as either plant growth enhancers to improve crop yields or as novel herbicides.
Antimicrobial Agents for Crop Protection: The known antimicrobial properties of steroidal saponins could be harnessed to protect crops from fungal and bacterial diseases, offering a biodegradable alternative to conventional synthetic fungicides and bactericides.
| Potential Application | Observed Activity in Related Compounds | Research Focus for this compound |
|---|---|---|
| Insect Control Agent | Disruption of insect cell membranes and digestion. researchgate.net | Screening for insecticidal and antifeedant properties against crop pests. |
| Plant Growth Promoter | Some spirostanic analogues show brassinosteroid-like activity. scielo.br | Synthesis and testing of derivatives for growth enhancement in crops. |
| Herbicide | Certain spirostanic derivatives exhibit phytotoxicity. scielo.br | Evaluation of phytotoxic potential for weed control. |
| Antimicrobial Agent | General antimicrobial properties of saponins. semanticscholar.org | Testing against common plant pathogens (fungi and bacteria). |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing (25S)-5α-Spirostan-3-one with high stereochemical purity?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the 25S configuration. Use chiral catalysts or enzymatic resolution for stereocontrol. Characterize intermediates via -NMR and -NMR to confirm stereochemistry at each step. Compare retention times with known standards using chiral HPLC .
- Data Validation : Cross-validate purity using melting point analysis and X-ray crystallography for critical intermediates .
Q. How can researchers distinguish (25S)-5α-Spirostan-3-one from its 25R epimer using spectroscopic techniques?
- Analytical Workflow :
NMR : Compare chemical shifts of C-25 and adjacent protons; 25S epimers exhibit distinct coupling patterns in -NMR due to spatial orientation.
IR : Analyze carbonyl stretching frequencies (C3=O) for subtle shifts influenced by steric effects from the 25S configuration .
Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula and isotopic patterns, ruling out impurities .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of (25S)-5α-Spirostan-3-one?
- Experimental Design :
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values calculated via nonlinear regression .
- Enzyme Inhibition : Test inhibitory effects on steroidogenic enzymes (e.g., 5α-reductase) using fluorometric or colorimetric substrate conversion assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the functional role of the 25S configuration in spirostan derivatives?
- SAR Framework :
Analog Synthesis : Generate analogs with modifications at C-3 (keto vs. hydroxyl), C-5 (α vs. β stereochemistry), and C-25 (S vs. R).
Biological Testing : Compare IC values across analogs in enzyme inhibition or cell proliferation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
